MLN-9708, commercially known as Ixazomib, is a potent, reversible, and orally bioavailable proteasome inhibitor. [, ] It is classified as a dipeptidyl boronic acid and represents a second-generation proteasome inhibitor. [, ] In scientific research, MLN-9708 serves as a valuable tool for investigating the ubiquitin-proteasome pathway and its implications in various cellular processes, particularly in the context of cancer. [, , ]
4-(Carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid is a complex organic compound that belongs to the class of boronate esters. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a proteasome inhibitor. The compound is also known by its developmental code name, Ixazomib, and is utilized in the treatment of multiple myeloma.
The compound is classified as a boronate ester and a carboxylic acid derivative. Its structure includes a dioxaborinane core, which is significant for its biological activity.
The synthesis of 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid typically involves multi-step organic reactions. Key steps include:
Technical details regarding specific reaction conditions and yields are often proprietary but can be found in patent literature .
The molecular structure of 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid features:
The stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with biological targets .
The compound undergoes several chemical reactions relevant to its function as a proteasome inhibitor:
Technical details about these reactions can be found in studies focusing on the compound's mechanism of action .
The mechanism by which 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid exerts its effects involves:
Data from biochemical assays demonstrate its potency and specificity towards proteasome inhibition .
The compound exhibits characteristics typical of solid organic compounds:
Key chemical properties include:
These properties are critical for formulating pharmaceutical compositions .
4-(Carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid has several applications in scientific research:
Research continues to explore additional therapeutic uses based on its molecular mechanism and properties .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4